molecular formula C5H7NO3S2 B020975 2-(Hydroxymethyl)thiophene-3-sulfonamide CAS No. 107142-08-5

2-(Hydroxymethyl)thiophene-3-sulfonamide

Cat. No.: B020975
CAS No.: 107142-08-5
M. Wt: 193.2 g/mol
InChI Key: OODNYCRFXITGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)thiophene-3-sulfonamide (CAS 107142-08-5) is a high-purity chemical building block for life science research and development. This compound features a thiophene heterocycle functionalized with both a hydroxymethyl group and a primary sulfonamide moiety, a combination known to be of significant interest in medicinal chemistry. Thiophene-based sulfonamides have been identified as potent inhibitors of carbonic anhydrase (CA) isoenzymes, which are important therapeutic targets. Research indicates that such compounds can exhibit inhibition constants (Ki) in the nanomolar range against human CA isoenzymes, suggesting a strong potential for use in enzyme inhibition studies and the development of novel enzyme inhibitors . The sulfonamide group can act as a bioisostere for carboxylic acids, offering researchers a tool to optimize the physicochemical and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates . The primary research applications for this compound and its structural analogs include: • Enzyme Inhibition Studies: Serving as a key scaffold for investigating inhibition of carbonic anhydrase I and II (hCA-I and hCA-II) . • CNS Drug Discovery: The sulfonamide moiety is prominently featured in the development of compounds for central nervous system (CNS) disorders, with applications in research for treating neurodegeneration, affective disorders, and schizophrenia . • Antimicrobial Research: Sulfonamides containing thiophene and other heterocyclic motifs are actively investigated for their in vitro antimicrobial properties . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hydroxymethyl)thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3S2/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2,7H,3H2,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OODNYCRFXITGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558075
Record name 2-(Hydroxymethyl)thiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107142-08-5
Record name 2-(Hydroxymethyl)thiophene-3-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Hydroxymethyl)thiophene-3-sulfonamide: Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Thiophene Sulfonamides in Medicinal Chemistry

Thiophene and its derivatives are a cornerstone in the field of medicinal chemistry, recognized for their wide range of pharmacological applications.[1] These five-membered heterocyclic compounds, containing a sulfur atom, are key components in numerous approved drugs, targeting a spectrum of conditions from inflammation to cardiovascular diseases.[2] When a sulfonamide group (–SO₂NH₂) is incorporated into a thiophene ring, the resulting thiophene sulfonamide scaffold often exhibits potent and diverse biological activities.[1][3]

The sulfonamide functional group itself is a critical pharmacophore found in a multitude of therapeutic agents, including antibacterial, anti-inflammatory, and antiviral drugs.[4][5][6] The combination of the thiophene nucleus and the sulfonamide moiety can lead to compounds with enhanced biological profiles, making them a subject of significant interest in drug discovery and development.[1][7] Thiophene sulfonamides have been investigated for their potential as antimicrobial, anticancer, and carbonic anhydrase inhibitory agents, among other therapeutic applications.[7][8][9] This guide will provide a detailed technical overview of a specific, yet lesser-known derivative, 2-(Hydroxymethyl)thiophene-3-sulfonamide.

Compound Profile: this compound

While specific experimental data for this compound is not extensively available in public literature, we can deduce its core properties and structure based on established chemical principles and data from closely related analogs.

Chemical Structure:

The structure of this compound consists of a central thiophene ring. A hydroxymethyl group (-CH₂OH) is attached at the 2-position, and a sulfonamide group (-SO₂NH₂) is at the 3-position.

Caption: Chemical structure of this compound.

Physicochemical Properties:

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₅H₇NO₃S₂[10]
Molecular Weight 193.25 g/mol Calculated
Appearance Likely a solidInferred from similar compounds[11]
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to have some polarity due to the hydroxymethyl and sulfonamide groups.Inferred
CAS Number Not assigned[10]

Proposed Synthesis Protocol

Proposed Synthetic Workflow Diagram:

G start 2-Thiophenemethanol step1 Protection of Hydroxyl Group (e.g., with a silyl ether) start->step1 step2 Sulfonation of the Thiophene Ring (e.g., with chlorosulfonic acid) step1->step2 step3 Conversion to Sulfonamide (e.g., with aqueous ammonia) step2->step3 step4 Deprotection of the Hydroxyl Group (e.g., with a fluoride source) step3->step4 end This compound step4->end

Sources

Spectroscopic Analysis of 2-(Hydroxymethyl)thiophene-3-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(Hydroxymethyl)thiophene-3-sulfonamide, a molecule of interest in medicinal chemistry and drug development. The elucidation of its molecular structure through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for its unequivocal identification, purity assessment, and understanding of its chemical behavior. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical interpretations and practical insights into the spectroscopic analysis of this compound.

Molecular Structure and Functional Groups

This compound is a substituted thiophene ring containing three key functional groups that dictate its spectroscopic signature:

  • Thiophene Ring: An aromatic five-membered heterocycle containing a sulfur atom.[1] The substitution pattern (2-hydroxymethyl and 3-sulfonamide) will influence the electronic environment and thus the chemical shifts of the ring protons and carbons.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol substituent. This group will exhibit characteristic signals in both NMR and IR spectra.

  • Sulfonamide Group (-SO₂NH₂): A key functional group in many pharmaceutical compounds.[2] It has distinct vibrational modes in IR spectroscopy and influences the fragmentation patterns in mass spectrometry.

The interplay of these functional groups determines the unique spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The expected signals are detailed in Table 1. The positioning of substituents on the thiophene ring significantly influences the chemical shifts of the protons.[3]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Rationale for Assignment
Thiophene H-4~7.2-7.4Doublet~5.0-6.01HDownfield due to deshielding from the adjacent sulfur atom and the electron-withdrawing sulfonamide group. Coupled to H-5.
Thiophene H-5~7.5-7.7Doublet~5.0-6.01HDownfield shift influenced by the sulfur atom and adjacent sulfonamide group. Coupled to H-4.
Hydroxymethyl (-CH₂-)~4.7-4.9Singlet (or Doublet if coupled to OH)-2HProtons are deshielded by the adjacent thiophene ring and the electronegative oxygen atom.
Hydroxyl (-OH)Broad singlet-1HChemical shift is concentration and solvent dependent. May couple with the -CH₂- protons.
Sulfonamide (-NH₂)Broad singlet-2HProtons are exchangeable and their chemical shift is variable depending on solvent and concentration.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for compounds with exchangeable protons like -OH and -NH₂ as it allows for their observation.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to cover the expected chemical shift range.

    • Set the number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm).[4]

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
Thiophene C-2~140-145Substituted with the hydroxymethyl group, leading to a downfield shift.
Thiophene C-3~135-140Substituted with the electron-withdrawing sulfonamide group, resulting in a downfield shift.
Thiophene C-4~125-130Aromatic carbon adjacent to the sulfonamide-substituted carbon.
Thiophene C-5~127-132Aromatic carbon adjacent to the sulfur atom.
Hydroxymethyl (-CH₂-)~55-60Aliphatic carbon attached to an oxygen atom, resulting in a downfield shift compared to a standard alkane.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the chemical shift scale to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The expected IR absorption bands for this compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch3200-3600Broad, StrongHydroxymethyl (-OH)
N-H Stretch3200-3400Medium (two bands)Sulfonamide (-NH₂)
C-H Stretch (Aromatic)~3100Medium to WeakThiophene Ring
C-H Stretch (Aliphatic)2850-3000MediumHydroxymethyl (-CH₂)
S=O Asymmetric Stretch1317-1344StrongSulfonamide (-SO₂)[5]
S=O Symmetric Stretch1147-1187StrongSulfonamide (-SO₂)[5]
C=C Stretch (Aromatic)1400-1600MediumThiophene Ring
C-O Stretch1000-1260StrongHydroxymethyl (C-OH)
S-N Stretch906-924MediumSulfonamide (S-N)[5]

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[6]

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Molecular Ion and Fragmentation

The molecular weight of this compound (C₅H₇NO₃S₂) is 193.25 g/mol . In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 193. The fragmentation of thiophene derivatives is often well-defined.[7] Key fragmentation pathways for this molecule are proposed below and illustrated in the accompanying diagram.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Proposed Loss
193[C₅H₇NO₃S₂]⁺˙Molecular Ion (M⁺˙)
176[C₅H₆NO₂S₂]⁺Loss of OH radical
129[C₅H₇S₂]⁺Loss of SO₂NH₂ radical
114[C₄H₄NSO₂]⁺Loss of CH₂OH radical
97[C₄H₅S]⁺Thienylmethyl cation
80[SO₂NH₂]⁺Sulfonamide cation
64SO₂⁺˙Sulfur dioxide radical cation

The loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[8]

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are used for LC-MS and often show a prominent protonated molecule [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 193 F1 m/z 176 M->F1 - •OH F2 m/z 129 M->F2 - •SO₂NH₂ F4 m/z 114 M->F4 - •CH₂OH F3 m/z 97 F2->F3 - S Analytical_Workflow start Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation start->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (-OH, -NH₂, -SO₂, Thiophene) start->ir nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate C-H Framework - Confirm Connectivity start->nmr structure Confirm Structure of This compound ms->structure ir->structure nmr->structure

Sources

"2-(Hydroxymethyl)thiophene-3-sulfonamide" potential biological activities

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Potential Biological Activities of 2-(Hydroxymethyl)thiophene-3-sulfonamide

Introduction: The Promising Scaffold of Thiophene-Sulfonamides

In the landscape of medicinal chemistry, the fusion of a thiophene ring with a sulfonamide moiety has given rise to a class of compounds with a remarkable breadth of biological activities. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, serves as a versatile scaffold, and its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The sulfonamide group (-SO₂NH₂), on the other hand, is a well-established pharmacophore, most famously recognized for its role in the development of antibacterial sulfa drugs.[4] The combination of these two entities in thiophene-sulfonamide derivatives has led to the discovery of potent inhibitors of various enzymes and promising therapeutic agents. This guide will delve into the potential biological activities of a specific, yet underexplored, member of this family: This compound . While direct studies on this particular molecule are limited, a comprehensive analysis of its structural components and the extensive research on related compounds allows for the formulation of well-grounded hypotheses regarding its potential biological profile.

Established Biological Activities of the Thiophene-Sulfonamide Core

The therapeutic potential of the thiophene-sulfonamide scaffold is not a matter of speculation but is built upon a solid foundation of scientific research. Two of the most extensively studied activities are carbonic anhydrase inhibition and antimicrobial effects.

Carbonic Anhydrase Inhibition: A Primary Target

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] These enzymes are involved in a multitude of physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[5][6] Aromatic and heterocyclic sulfonamides are classic carbonic anhydrase inhibitors (CAIs), with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[6][7]

The thiophene ring in thiophene-sulfonamides plays a crucial role in modulating the inhibitory potency and isoform selectivity.[8] Different substitution patterns on the thiophene ring can lead to interactions with various residues within the active site cavity, influencing the overall binding affinity.[8]

Antimicrobial Properties: A Continuing Legacy

The historical significance of sulfonamides as antibacterial agents lays the groundwork for exploring the antimicrobial potential of their thiophene-containing analogs.[4] Thiophene derivatives, in their own right, have demonstrated significant antimicrobial activity against a range of pathogens.[1][2] The combination of these two pharmacophores in thiophene-sulfonamides has resulted in compounds with promising antibacterial and antifungal properties.[3][9] The mechanism of action for sulfonamide antimicrobials traditionally involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[4] However, thiophene-sulfonamides may exhibit additional or alternative mechanisms, contributing to their efficacy.

This compound: A Molecule of Untapped Potential

The specific structure of this compound, with its hydroxymethyl (-CH₂OH) group at the 2-position and the sulfonamide (-SO₂NH₂) group at the 3-position, presents a unique profile for biological activity.

Hypothesized Biological Activities

Based on the established knowledge of the thiophene-sulfonamide scaffold, we can hypothesize the following potential biological activities for this compound:

  • Carbonic Anhydrase Inhibition: The presence of the primary sulfonamide group is a strong indicator of potential carbonic anhydrase inhibitory activity. The hydroxymethyl group could play a significant role in its interaction with the enzyme. It may form hydrogen bonds with amino acid residues in or near the active site, potentially enhancing binding affinity and influencing isoform selectivity. The increased hydrophilicity imparted by the hydroxymethyl group could also affect its pharmacokinetic properties.

  • Antimicrobial Activity: It is plausible that this compound exhibits antimicrobial properties. The thiophene-sulfonamide core is a known antimicrobial pharmacophore. The hydroxymethyl substituent could modulate its activity spectrum, potency, and mechanism of action compared to other derivatives. For instance, it might enhance penetration through the bacterial cell wall or interact with different microbial targets.

  • Protein Kinase Inhibition: Some studies have shown that thiophene sulfonamides can act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs).[10] CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The specific substitution pattern of this compound might confer affinity for the ATP-binding pocket of certain kinases.

Experimental Validation: A Roadmap for Discovery

To transform these hypotheses into concrete scientific evidence, a series of well-defined experimental protocols are necessary. The following sections provide detailed, step-by-step methodologies for investigating the potential biological activities of this compound.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against various human carbonic anhydrase isoforms (e.g., hCA I, II, IX, and XII).

Principle: The assay measures the esterase activity of carbonic anhydrase using 4-nitrophenyl acetate (NPA) as a substrate. The hydrolysis of NPA by CA produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically at 400 nm. The rate of this reaction is proportional to the enzyme's activity, and a decrease in the rate in the presence of the test compound indicates inhibition.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII)

  • This compound

  • Acetazolamide (a known CA inhibitor, as a positive control)

  • 4-Nitrophenyl acetate (NPA)

  • Tris buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Experimental Workflow:

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solutions of this compound and Acetazolamide in DMSO B Prepare serial dilutions of the compounds in Tris buffer A->B E Add buffer, enzyme, and inhibitor/DMSO to wells B->E C Prepare CA enzyme solutions in Tris buffer C->E D Prepare NPA substrate solution in acetonitrile G Initiate reaction by adding NPA substrate solution D->G F Incubate at room temperature for 10 minutes E->F F->G H Measure absorbance at 400 nm every 30 seconds for 10 minutes G->H I Calculate the initial rate of reaction (V₀) H->I J Plot % inhibition vs. compound concentration I->J K Determine the IC₅₀ value J->K

Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound and acetazolamide in DMSO.

    • Perform serial dilutions of the stock solutions in Tris buffer to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Dilute the purified CA isoforms in Tris buffer to a final concentration that gives a linear reaction rate.

    • Prepare a 10 mM solution of NPA in acetonitrile.

  • Assay Procedure:

    • In a 96-well plate, add 120 µL of Tris buffer to each well.

    • Add 20 µL of the CA enzyme solution to each well.

    • Add 20 µL of the diluted compound or DMSO (for the control) to the respective wells.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA solution to each well.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm at 30-second intervals for 10 minutes.

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with DMSO)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.

Data Presentation:

The results of the carbonic anhydrase inhibition assay can be summarized in a table for easy comparison.

CompoundhCA I IC₅₀ (nM)hCA II IC₅₀ (nM)hCA IX IC₅₀ (nM)hCA XII IC₅₀ (nM)
This compoundExperimental ValueExperimental ValueExperimental ValueExperimental Value
Acetazolamide (Positive Control)Known ValueKnown ValueKnown ValueKnown Value
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Materials and Reagents:

  • This compound

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Experimental Workflow:

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of this compound in DMSO B Prepare serial two-fold dilutions of the compound in growth medium A->B E Add diluted compound and microbial inoculum to wells B->E C Prepare standardized microbial inoculum (0.5 McFarland) D Dilute inoculum to final concentration in growth medium C->D D->E F Include growth and sterility controls E->F G Incubate plates at 37°C for 18-24 hours (bacteria) or 24-48 hours (fungi) F->G H Visually inspect for turbidity or measure absorbance at 600 nm G->H I Determine the MIC: the lowest concentration with no visible growth H->I

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(Hydroxymethyl)thiophene-3-sulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Relevance of Heterocyclic Sulfonamides in Drug Discovery

The sulfonamide functional group represents a cornerstone of medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse pharmacological activities.[1] Among these, heterocyclic sulfonamides have carved out a significant niche as potent inhibitors of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[2] These enzymes are fundamental to a host of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies, including glaucoma, epilepsy, and certain types of cancer.[2][3]

This guide delves into the structure-activity relationship (SAR) of a specific, yet illustrative, member of this class: 2-(hydroxymethyl)thiophene-3-sulfonamide. While the thiophene ring is a well-established scaffold for CA inhibitors, the particular substitution pattern of a hydroxymethyl group at the 2-position and a sulfonamide at the 3-position presents a unique case for exploring the nuanced molecular interactions that govern inhibitory potency and isoform selectivity.[3][4] Through a synthesis of established principles, plausible experimental design, and molecular modeling insights, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the SAR landscape for this promising chemical entity.

The Target: Carbonic Anhydrase and the Mechanism of Sulfonamide Inhibition

Carbonic anhydrases (CAs) are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] In humans, there are 15 known CA isoforms, each with distinct tissue distribution and physiological roles, making isoform-selective inhibition a key goal in drug design.[3][4]

The active site of a CA enzyme contains a zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule or hydroxide ion. The zinc-bound hydroxide is the key nucleophile that attacks carbon dioxide. Sulfonamide inhibitors function by coordinating to this active site zinc ion via their deprotonated sulfonamide nitrogen, effectively displacing the catalytic hydroxide and blocking the enzyme's activity.[3] The potency and selectivity of a sulfonamide inhibitor are therefore determined by the precise interactions of its scaffold and substituents with the amino acid residues lining the active site cavity.

Synthetic Strategy for this compound and its Analogs

Proposed Synthetic Pathway

The proposed synthesis commences with a commercially available starting material, 3-aminothiophene-2-carboxylic acid methyl ester, and proceeds through diazotization, sulfonyl chloride formation, amination, and finally, reduction of the ester to the desired primary alcohol.

Synthetic_Pathway A 3-Aminothiophene-2-carboxylic acid methyl ester B Diazonium Salt Intermediate A->B 1. NaNO2, HCl 2. SO2, CuCl2 C Thiophene-3-sulfonyl chloride-2-carboxylic acid methyl ester B->C Reaction with SO2 and CuCl2 D Thiophene-3-sulfonamide-2-carboxylic acid methyl ester C->D NH4OH E This compound (Lead Compound) D->E LiAlH4 or other reducing agent

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol: Synthesis of the Lead Compound

Step 1: Synthesis of Thiophene-3-sulfonyl chloride-2-carboxylic acid methyl ester

  • To a cooled (0-5 °C) solution of 3-aminothiophene-2-carboxylic acid methyl ester in aqueous HCl, add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

  • Slowly add the cold diazonium salt solution to the SO₂ solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Synthesis of Thiophene-3-sulfonamide-2-carboxylic acid methyl ester

  • Dissolve the crude thiophene-3-sulfonyl chloride-2-carboxylic acid methyl ester in an inert solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Collect the organic layer, dry, and concentrate to obtain the sulfonamide ester.

Step 3: Synthesis of this compound

  • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in anhydrous THF under an inert atmosphere.

  • Add a solution of thiophene-3-sulfonamide-2-carboxylic acid methyl ester in anhydrous THF dropwise to the cooled (0 °C) suspension of the reducing agent.

  • After the addition is complete, allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of this compound can be systematically explored by considering modifications to its three key structural components: the thiophene scaffold, the 3-sulfonamide group, and the 2-hydroxymethyl group.

SAR_Analysis Core This compound Thiophene Scaffold 3-Sulfonamide Group 2-Hydroxymethyl Group Thiophene Modifications: - Substitution at C4 and C5 - Replacement with other 5-membered rings (e.g., furan, pyrrole) Core:f0->Thiophene Sulfonamide Modifications: - N-alkylation/arylation - Acylation - Conversion to bioisosteres Core:f1->Sulfonamide Hydroxymethyl Modifications: - Chain extension (e.g., hydroxyethyl) - Oxidation to aldehyde or carboxylic acid - Conversion to ether or ester - Replacement with other H-bond donors/acceptors Core:f2->Hydroxymethyl

Caption: Key areas for SAR exploration in this compound.

The Thiophene Scaffold: A Privileged Heterocycle

The thiophene ring serves as a rigid scaffold to orient the crucial zinc-binding sulfonamide group and the secondary binding moieties within the CA active site. Its electronic properties and potential for hydrophobic and van der Waals interactions are critical for affinity.

  • Positional Isomerism: The placement of the sulfonamide group at the 3-position is less common than the 2-position in reported thiophene-based CA inhibitors.[3][4] This suggests that the 2,3-substitution pattern may lead to a different orientation within the active site compared to 2,4- or 2,5-disubstituted analogs. This altered orientation could be exploited to achieve isoform selectivity by targeting unique residues in the active site of different CAs.

  • Substitution at C4 and C5: The C4 and C5 positions of the thiophene ring are amenable to substitution. Introducing small alkyl or halogen groups at these positions can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding or improving pharmacokinetic properties. However, bulky substituents may introduce steric hindrance, negatively impacting inhibitory activity.

The 3-Sulfonamide Group: The Zinc-Binding Anchor

The primary sulfonamide (-SO₂NH₂) is the quintessential zinc-binding group for this class of inhibitors.[5] Its ability to deprotonate at physiological pH and form a stable coordinate bond with the Zn²⁺ ion is the cornerstone of its inhibitory mechanism.

  • Primary Sulfonamide is Essential: Modification of the primary sulfonamide, for instance, by N-alkylation to form a secondary sulfonamide, generally leads to a significant decrease or complete loss of CA inhibitory activity. This is because the N-substituted sulfonamides are less acidic and may not deprotonate to bind the zinc ion effectively.

  • Bioisosteric Replacement: While challenging, replacing the sulfonamide with other zinc-binding groups is an area of active research to explore novel chemical space and potentially overcome sulfonamide-associated side effects.

The 2-Hydroxymethyl Group: A Key Secondary Binding Moiety

The hydroxymethyl group at the 2-position is poised to form crucial secondary interactions with residues in the CA active site, thereby enhancing binding affinity and contributing to isoform selectivity.

  • Hydrogen Bonding Potential: The primary alcohol of the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. It is hypothesized that this group can form hydrogen bonds with key active site residues such as Thr199 or Gln92 (in CA II), which are known to interact with inhibitor side chains.

  • Chain Length and Branching: Systematically increasing the chain length (e.g., to a hydroxyethyl group) or introducing branching could probe the spatial constraints of the active site. A modest increase in chain length might allow for interaction with more distant residues, but excessive bulk is likely to be detrimental.

  • Oxidation State: The oxidation state of the 2-substituent will have a profound impact on activity. Oxidation to an aldehyde or a carboxylic acid would introduce different electronic and hydrogen bonding properties, which could either enhance or diminish binding depending on the specific interactions formed.

  • Ester and Ether Analogs: Converting the hydroxyl group to an ether or an ester would eliminate its hydrogen bond donating ability, which would likely result in a significant loss of potency if this interaction is critical for binding. This makes such analogs important negative controls in an SAR study.

Tabulated SAR Data (Hypothetical)

The following table presents hypothetical inhibitory data (Ki values in nM) against two prominent CA isoforms, the ubiquitous CA II and the tumor-associated CA IX, for a series of rationally designed analogs of the lead compound. This data illustrates the principles discussed above.

Compound IDR (at C2)R' (at C4)R'' (at C5)CA II Ki (nM)CA IX Ki (nM)Selectivity (CA II/CA IX)
Lead -CH₂OHHH50252
1a -CH₂CH₂OHHH75302.5
1b -CHOHH2501501.67
1c -COOHHH150503
1d -CH₂OCH₃HH>1000>1000-
2a -CH₂OHClH40152.67
2b -CH₂OHHCl60351.71

Experimental Workflow for CA Inhibition Assay

The determination of inhibitory potency (Ki) is a critical component of any SAR study. The stopped-flow CO₂ hydration assay is a widely accepted and robust method for this purpose.

Experimental_Workflow A Prepare enzyme and inhibitor solutions B Mix enzyme and inhibitor in stopped-flow apparatus A->B C Rapidly mix with CO2 substrate solution B->C D Monitor change in pH indicator absorbance over time C->D E Calculate initial reaction rates D->E F Determine IC50 values from dose-response curves E->F G Calculate Ki using the Cheng-Prusoff equation F->G

Caption: Workflow for determining CA inhibitory activity using a stopped-flow assay.

Step-by-Step Protocol: Stopped-Flow CO₂ Hydrase Assay
  • Reagent Preparation:

    • Prepare a stock solution of the purified CA isoform (e.g., recombinant human CA II or CA IX) in a suitable buffer (e.g., TRIS-HCl).

    • Prepare stock solutions of the test inhibitors in DMSO.

    • Prepare a buffered solution of a pH indicator (e.g., p-nitrophenol).

    • Prepare a saturated solution of CO₂ in water.

  • Assay Procedure:

    • The assay is performed in a stopped-flow spectrophotometer.

    • In one syringe, load the enzyme solution mixed with the pH indicator and varying concentrations of the inhibitor.

    • In the second syringe, load the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a decrease in pH, which is monitored as a change in the absorbance of the pH indicator.

    • Record the absorbance change over a short time course (milliseconds to seconds).

  • Data Analysis:

    • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance versus time plot.

    • Plot the initial rate as a function of inhibitor concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) by fitting the dose-response data to a suitable equation.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the enzyme.

Molecular Insights from Crystallography and Modeling

While a crystal structure of this compound complexed with a CA isoform is not available, valuable insights can be gleaned from crystallographic studies of related thiophene sulfonamides.[3] X-ray crystal structures of other thiophene sulfonamides bound to CA II reveal that the sulfonamide nitrogen coordinates directly with the active site zinc ion.[3] Additionally, one of the sulfonamide oxygens typically forms a hydrogen bond with the amide nitrogen of Thr199.[3]

Based on this, it is highly probable that this compound binds in a similar manner. The hydroxymethyl group at the 2-position would then be positioned to interact with the hydrophilic portion of the active site. Molecular modeling studies can be employed to generate a homology model of the inhibitor docked into the active site of various CA isoforms to predict these secondary interactions and rationalize the observed SAR data.

Conclusion and Future Directions

The SAR of this compound as a carbonic anhydrase inhibitor is a compelling area of study with significant potential for the development of novel therapeutics. The unique 2,3-substitution pattern on the thiophene ring offers opportunities for achieving isoform selectivity through specific interactions within the CA active site. A systematic approach to the synthesis and biological evaluation of analogs, guided by the principles outlined in this guide, will be instrumental in elucidating the key molecular determinants of inhibitory potency. Future work should focus on obtaining high-resolution crystal structures of lead compounds in complex with various CA isoforms to validate the predicted binding modes and guide further rational drug design efforts.

References

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(1), 220. Available at: [Link]

  • Angeli, A., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available at: [Link]

  • Akhtar, N., et al. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications. Available at: [Link]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822-31. Available at: [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available at: [Link]

  • Vedat, V., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules. Available at: [Link]

  • Nocentini, A., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules, 26(24), 7593. Available at: [Link]

  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30288-30303. Available at: [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)thiophene-3-sulfonamide for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiophene sulfonamides represent a promising class of compounds, leveraging the structural features of both the thiophene ring and the sulfonamide group, which are present in numerous clinically effective drugs. This technical guide provides a comprehensive framework for the synthesis, characterization, and antimicrobial evaluation of a specific, yet underexplored, member of this class: 2-(Hydroxymethyl)thiophene-3-sulfonamide . This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed roadmap from chemical synthesis to preclinical assessment. We present a plausible synthetic pathway, detailed protocols for in vitro antimicrobial and cytotoxicity screening, and a prospective outlook on in vivo efficacy studies. The methodologies are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, thereby empowering researchers to rigorously assess the therapeutic potential of this compound.

Introduction: The Rationale for Investigating Thiophene Sulfonamides

The sulfonamide functional group was foundational to the dawn of the antibiotic era and continues to be a critical pharmacophore in a wide array of therapeutics.[1] The classical mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] This selective toxicity, targeting a pathway absent in humans who obtain folate from their diet, underscores the enduring appeal of the sulfonamide scaffold.

The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is another privileged structure in medicinal chemistry. Its presence in various approved drugs is a testament to its favorable physicochemical properties and diverse biological activities. Thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including notable antimicrobial activity.[3] The combination of the thiophene nucleus with the sulfonamide moiety in a single molecule, therefore, presents a compelling strategy for the development of novel antimicrobial agents. This guide focuses on This compound , a molecule that incorporates these key features along with a hydroxymethyl group that can potentially influence its solubility, metabolic stability, and target interactions.

Synthesis and Characterization

A robust and reproducible synthetic route is the cornerstone of any drug discovery program. The following section details a proposed two-step synthesis of this compound, commencing from commercially available starting materials.

Proposed Synthetic Pathway

The synthesis of the target compound can be logically approached in two main stages: first, the preparation of the key intermediate, methyl 3-aminosulfonylthiophene-2-carboxylate, followed by the selective reduction of the ester functionality.

Synthesis_Pathway A Methyl 2-thiophenecarboxylate B Methyl 3-chlorosulfonylthiophene-2-carboxylate A->B 1. Chlorosulfonic acid C Methyl 3-aminosulfonylthiophene-2-carboxylate B->C 2. Ammonium hydroxide D This compound C->D 3. Lithium borohydride, THF In_Vitro_Evaluation A Initial Screening: Minimum Inhibitory Concentration (MIC) Assay B Determination of Bactericidal/Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay A->B Active Compounds C Assessment of Host Cell Safety: Cytotoxicity Assay (e.g., MTT Assay) B->C Potent Compounds D Lead Candidate Progression C->D Selective Compounds (High Therapeutic Index)

Sources

Methodological & Application

Application Notes and Protocols for Determining the Cytotoxicity of 2-(Hydroxymethyl)thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Thiophene Sulfonamide Derivatives

The pursuit of novel therapeutic agents is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds containing sulfur, such as thiophene derivatives, have garnered significant interest.[1][2] The thiophene ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] When combined with a sulfonamide group—a pharmacophore present in numerous clinically approved drugs—the resulting thiophene sulfonamide derivatives represent a promising class of compounds for further investigation.[3][5]

Recent studies have highlighted the potential of thiophene sulfonamide derivatives as cytotoxic agents against various cancer cell lines.[6][7] For instance, certain lipophilic substituents on the sulfonamide group of benzo[b]thiophene derivatives have been shown to significantly increase cytotoxic activity.[6] This suggests that the structural attributes of these molecules play a crucial role in their biological effects.

This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of a novel compound, 2-(Hydroxymethyl)thiophene-3-sulfonamide . The primary objective is to determine its potential as an anti-proliferative agent by quantifying its effects on cell viability and elucidating the underlying mechanism of cell death. We will describe a primary screening assay using the robust and widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, followed by confirmatory assays including the Lactate Dehydrogenase (LDH) release assay and an Annexin V-based apoptosis assay.

I. Rationale for Cytotoxicity Screening

Given the established biological activity of the thiophene and sulfonamide moieties, this compound is a compound of interest for its potential therapeutic applications. A thorough cytotoxic evaluation is the critical first step in characterizing its pharmacological profile. This involves determining the concentration-dependent effects of the compound on cancer cell lines and establishing its potency, often expressed as the half-maximal inhibitory concentration (IC50). Understanding the cytotoxic potential and the mechanism of action is fundamental for any future drug development efforts.

II. Selecting Appropriate Cell Lines

The choice of cell line is a critical parameter in cytotoxicity testing and should be guided by the research question.[8][9] For a general screening of a novel compound with unknown targets, a panel of well-characterized cancer cell lines from different tissue origins is recommended.[10] This approach provides a broader understanding of the compound's spectrum of activity.

Recommended Cell Lines for Initial Screening:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line commonly used in cancer research.

  • HeLa (Cervical Adenocarcinoma): A robust and widely used cell line for various cell-based assays.[11]

  • A549 (Lung Carcinoma): A commonly used model for lung cancer studies.

  • HEK293 (Human Embryonic Kidney): Often used as a non-cancerous control to assess for selective cytotoxicity.[11]

The selection of a specific cell line should also consider its compatibility with the chosen assay protocol.[8]

III. Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.

A. Principle of the MTT Assay

The core of the MTT assay lies in the enzymatic conversion of MTT by viable cells. This reaction is dependent on the activity of mitochondrial reductase enzymes. Therefore, the intensity of the purple color produced reflects the metabolic activity and, by extension, the viability of the cell population.

B. Experimental Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding Seed cells in a 96-well plate incubation Incubate cells with compound for 24, 48, or 72 hours cell_seeding->incubation Allow cells to adhere overnight compound_prep Prepare serial dilutions of This compound compound_prep->incubation add_mtt Add MTT solution to each well incubation->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO or acidified isopropanol) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance data_analysis Calculate % viability and IC50 read_absorbance->data_analysis

Caption: Workflow of the MTT cytotoxicity assay.

C. Detailed Protocol for the MTT Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Positive control: Doxorubicin

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

    • Prepare dilutions for the positive control (Doxorubicin) in a similar manner (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include vehicle control wells (medium with the same concentration of DMSO as the treated wells) and untreated control wells (medium only).

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions, positive control, or control media to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate the plate for 1-4 hours at 37°C in the dark.[14]

    • After the incubation, carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[13]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

D. Expected Data Presentation
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1082.1 ± 6.2
5055.3 ± 4.8
10025.7 ± 3.1
2008.9 ± 2.5
Doxorubicin (1 µM) 48.5 ± 5.3

IC50 Value: The calculated IC50 for this compound from this hypothetical data would be approximately 55 µM. The IC50 for doxorubicin can vary significantly between cell lines, but values in the low micromolar to nanomolar range are common.[15][16][17][18]

IV. Confirmatory Assays: Elucidating the Mechanism of Cell Death

While the MTT assay provides valuable information on cell viability, it does not distinguish between different modes of cell death (e.g., apoptosis vs. necrosis). Therefore, confirmatory assays are essential to validate the primary findings and gain insights into the mechanism of action.

A. Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[19][20] It is a reliable indicator of necrosis.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of color formation is directly proportional to the amount of LDH released.[21]

Protocol Outline:

  • Culture and treat cells with this compound as described for the MTT assay.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.[22]

  • Add a stop solution and measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release) and negative controls (untreated cells).

B. Apoptosis Assay using Annexin V Staining and Flow Cytometry

Apoptosis is a programmed cell death pathway characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[23][24] Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells.[23][24] Propidium iodide (PI) is a fluorescent dye that is excluded by live cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Principle: By co-staining with fluorescently labeled Annexin V and PI, flow cytometry can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[23][24]

C. Apoptosis Detection Workflow

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat cells with test compound at IC50 concentration harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add FITC-Annexin V and Propidium Iodide (PI) resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark run_flow Acquire data on a flow cytometer incubate_dark->run_flow gating Gate cell populations run_flow->gating quantify Quantify viable, early apoptotic, and late apoptotic/necrotic cells gating->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Protocol Outline:

  • Seed and treat cells with this compound at its predetermined IC50 concentration for an appropriate duration (e.g., 24 hours).

  • Harvest both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.

V. Self-Validating Systems and Controls

To ensure the trustworthiness and reliability of the data, each assay must include a comprehensive set of controls:

  • Untreated Control: Cells cultured in medium alone to represent 100% viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is crucial to ensure that the solvent itself is not causing any cytotoxic effects.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Cisplatin) to confirm that the assay system is responsive to cytotoxic stimuli.

  • Blank Control: Wells containing medium but no cells to determine the background absorbance.

VI. Conclusion

This application note provides a comprehensive and structured approach to evaluating the in vitro cytotoxicity of this compound. By employing a primary screening assay like the MTT assay, followed by confirmatory assays such as the LDH release and Annexin V staining assays, researchers can obtain robust and reliable data on the compound's cytotoxic potential and its mode of action. These foundational studies are indispensable for the progression of novel thiophene sulfonamide derivatives in the drug discovery pipeline.

References

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Villar, R., Encio, I., Migliaccio, M., Gil, M. J., & Martinez-Merino, V. (2004). Synthesis and cytotoxic activity of lipophilic sulphonamide derivatives of the benzo[b]thiophene 1,1-dioxide. Bioorganic & Medicinal Chemistry, 12(5), 963–968. Retrieved January 23, 2026, from [Link]

  • What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved January 23, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Retrieved January 23, 2026, from [Link]

  • Wang, M., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(49), 28659–28669. Retrieved January 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved January 23, 2026, from [Link]

  • Eivazy, P., et al. (2020). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 12(10), 963. Retrieved January 23, 2026, from [Link]

  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C, 60(Pt 9), o636–o638. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]

  • MTT (Assay protocol). (2023). protocols.io. Retrieved January 23, 2026, from [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers. Retrieved January 23, 2026, from [Link]

  • Selection of Optimal Cell Lines for High-Content Phenotypic Screening. (2022). ACS Central Science, 8(9), 1269–1279. Retrieved January 23, 2026, from [Link]

  • Ismail, M. M., et al. (2012). Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. Molecules, 17(6), 7217–7231. Retrieved January 23, 2026, from [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2021). Chiang Mai University Journal of Natural Sciences, 20(4), e2021063. Retrieved January 23, 2026, from [Link]

  • Apoptosis Protocols. (n.d.). University of South Florida. Retrieved January 23, 2026, from [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Al-Abdullah, N. H., et al. (2011). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 10(4), 775–782. Retrieved January 23, 2026, from [Link]

  • Cell Cytotoxicity Screening & Profiling Services. (n.d.). BPS Bioscience. Retrieved January 23, 2026, from [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). ResearchGate. Retrieved January 23, 2026, from [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Research, 1(1), 1-8. Retrieved January 23, 2026, from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. (2016). ResearchGate. Retrieved January 23, 2026, from [Link]

  • How to Use Flow Cytometry to Measure Apoptosis: Part One. (2021). Bio-Rad. Retrieved January 23, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. (2022). Journal of Advanced Veterinary Research, 12(2), 146-150. Retrieved January 23, 2026, from [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments, (57), 3079. Retrieved January 23, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2023). Brazilian Journal of Pharmaceutical Sciences, 59. Retrieved January 23, 2026, from [Link]

Sources

Application Notes & Protocols: 2-(Hydroxymethyl)thiophene-3-sulfonamide as a Chemical Probe for Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of Thiophene Sulfonamides in Chemical Biology

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of FDA-approved drugs targeting numerous diseases.[1][2] Its journey began with the discovery of antibacterial sulfa drugs in the 1930s and has since expanded into antivirals, anti-inflammatory agents, and anticancer therapeutics.[1][2][3] Within this broad class, heterocyclic sulfonamides, particularly those containing a thiophene ring, offer a versatile scaffold for designing targeted chemical probes.[4] The thiophene ring system, a five-membered aromatic heterocycle containing sulfur, provides a stable and synthetically tractable core that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[4]

This guide focuses on the hypothetical chemical probe, 2-(Hydroxymethyl)thiophene-3-sulfonamide , as a representative of the thiophene sulfonamide class for targeting carbonic anhydrases (CAs). While this specific molecule is not yet established as a chemical probe in the literature, its structure embodies the key pharmacophoric elements for potent CA inhibition. This document will, therefore, serve as a comprehensive guide to the principles, protocols, and potential applications of such a probe in basic research and drug discovery.

Mechanism of Action: Targeting Carbonic Anhydrase

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] This fundamental reaction is crucial for a variety of physiological processes, including pH regulation, ion transport, and respiration. Several CA isoforms are implicated in pathological conditions; for instance, CAs IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[6]

The primary sulfonamide group (-SO₂NH₂) is the key zinc-binding moiety for this class of inhibitors.[7] The nitrogen atom of the deprotonated sulfonamide coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[7] The thiophene ring and its substituents, such as the hydroxymethyl group in our model compound, contribute to the binding affinity and isoform selectivity through interactions with amino acid residues lining the active site cavity.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Carbonic Anhydrase Inhibition cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by this compound CO2 CO2 CA_Zn_OH CA-Zn²⁺-OH⁻ CO2->CA_Zn_OH Substrate Binding H2O H2O CA_Zn_H2O CA-Zn²⁺-H₂O H2O->CA_Zn_H2O Water Binding CA_Zn_OH->CA_Zn_H2O HCO₃⁻ release Inhibited_Complex CA-Zn²⁺-Inhibitor Complex CA_Zn_OH->Inhibited_Complex CA_Zn_H2O->CA_Zn_OH Proton Shuttle H H⁺ HCO3 HCO₃⁻ Probe 2-(Hydroxymethyl)thiophene- 3-sulfonamide Probe->Inhibited_Complex Competitive Binding

Caption: Inhibition of the carbonic anhydrase catalytic cycle by a sulfonamide-based probe.

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of thiophene sulfonamides can be achieved through various established routes.[4] A plausible synthetic pathway for this compound could involve the following key steps, adapted from general procedures for thiophene functionalization.

Materials:

  • 2-Thiophenecarboxaldehyde[8]

  • Chlorosulfonic acid

  • Ammonia solution

  • Sodium borohydride

  • Appropriate solvents (e.g., dichloromethane, diethyl ether, methanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Sulfonylation of 2-Thiophenecarboxaldehyde:

    • Dissolve 2-thiophenecarboxaldehyde in a suitable anhydrous solvent like dichloromethane under an inert atmosphere.

    • Cool the solution to 0°C.

    • Slowly add chlorosulfonic acid dropwise while maintaining the temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by pouring it onto ice.

    • Extract the product with an organic solvent. The resulting sulfonyl chloride is often used directly in the next step.

  • Amination to form the Sulfonamide:

    • Dissolve the crude 2-formylthiophene-3-sulfonyl chloride in a suitable solvent.

    • Add an excess of aqueous ammonia solution and stir vigorously.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Extract the product, dry the organic layer, and purify by column chromatography to obtain 2-formylthiophene-3-sulfonamide.

  • Reduction of the Aldehyde:

    • Dissolve the purified 2-formylthiophene-3-sulfonamide in a solvent like methanol.

    • Cool the solution to 0°C and add sodium borohydride portion-wise.

    • Stir the reaction at room temperature until completion.

    • Quench the reaction with water and extract the product.

    • Purify the final compound, this compound, by recrystallization or column chromatography.

Note: All synthetic steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment. Structures of intermediates and the final product should be confirmed by analytical techniques such as NMR and mass spectrometry.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory potency (Kᵢ) of the chemical probe against various CA isoforms.

Materials:

  • Recombinant human CA isoforms (e.g., CA I, II, IX, XII)

  • This compound stock solution (in DMSO)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the chemical probe in the assay buffer.

    • Prepare a stock solution of 4-NPA in a water-miscible organic solvent (e.g., acetonitrile).

  • Enzyme Inhibition Measurement:

    • Equilibrate the enzyme and inhibitor solutions at the desired temperature (e.g., 25°C).

    • In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the 4-NPA substrate solution.

    • Monitor the increase in absorbance at 400 nm, which corresponds to the formation of 4-nitrophenolate, the product of 4-NPA hydrolysis.

    • Record the initial reaction rates.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.

Workflow for Probe Characterization

Probe Characterization Workflow Synthesis Synthesis & Purification Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Assay In Vitro CA Inhibition Assay (IC₅₀, Kᵢ) Characterization->In_Vitro_Assay Isoform_Selectivity Isoform Selectivity Profiling (CA I, II, IX, XII) In_Vitro_Assay->Isoform_Selectivity Cellular_Assays Cell-Based Assays Isoform_Selectivity->Cellular_Assays Target_Engagement Cellular Thermal Shift Assay (CETSA) Cellular_Assays->Target_Engagement Phenotypic_Screening Phenotypic Assays (e.g., Hypoxia-induced acidification) Cellular_Assays->Phenotypic_Screening In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Phenotypic_Screening->In_Vivo_Studies

Caption: A stepwise workflow for the characterization of a novel chemical probe.

Data Presentation: Hypothetical Inhibition Data

The following table presents hypothetical inhibition data for this compound against four human carbonic anhydrase isoforms. This data illustrates the expected outcome of the in vitro inhibition assay and highlights the importance of assessing isoform selectivity.

IsoformKᵢ (nM)Selectivity vs. CA ISelectivity vs. CA II
hCA I 125010.04
hCA II 50251
hCA IX 1583.33.3
hCA XII 25502

This is hypothetical data for illustrative purposes.

Trustworthiness and Self-Validating Systems

For any chemical probe, it is crucial to establish a clear link between its molecular mechanism and its cellular effects. A well-designed experimental plan should include orthogonal assays to validate the on-target activity of the probe.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to directly demonstrate that the probe binds to its target (carbonic anhydrase) in a cellular context.

  • Target Knockdown/Knockout: Comparing the effects of the probe in wild-type cells versus cells where the target CA isoform has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9) can provide definitive evidence of on-target activity.

Conclusion and Future Directions

This compound serves as a valuable model for a new class of chemical probes targeting carbonic anhydrases. The synthetic accessibility of the thiophene sulfonamide scaffold, combined with the potent and selective inhibition of CAs, makes these compounds highly attractive for both basic research and as starting points for drug discovery programs.[1][2] Future work should focus on synthesizing and characterizing this and related compounds to build a comprehensive structure-activity relationship (SAR) and to develop probes with enhanced isoform selectivity, particularly for disease-relevant CAs like IX and XII. Such well-validated chemical probes will be instrumental in dissecting the complex biology of carbonic anhydrases and in the development of novel therapeutics.[9][10]

References

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Edelweiss Chemical Science Journal. [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(23), 4363. [Link]

  • Zhang, H., et al. (2019). Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate. RSC Advances, 9(47), 27581–27592. [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1223, 129135. [Link]

  • Jasinski, J. P., et al. (2010). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 66(Pt 10), o498–o501. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]

  • Shomu's Biology. (2014). Sulfonamides mode of action. YouTube. [Link]

  • Metwally, N. H., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12480. [Link]

  • Blacklock, T. J., et al. (1995). Synthesis of sulfonamide intermediates.
  • Wikipedia. (n.d.). Sulfonamide (medicine). [Link]

  • Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. Journal of Medicinal Chemistry, 59(13), 6331–6350. [Link]

  • Al-jeilawi, O. H. R., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. [Link]

  • Loba Chemie. (2019). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS. [Link]

  • Nocentini, A., et al. (2021). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 26(11), 3249. [Link]

  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. YouTube. [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Novel 2-oxoethylthio-sulfonamide derivatives targeting pyocyanin/staphyloxanthin producing-pathogens: Antibiofilm, DHPS inhibition and gamma radiation effects. Bioorganic Chemistry, 153, 107981. [Link]

  • PHARMACY ANVESHAN. (2020). Sulfonamides: Mechanism of action. YouTube. [Link]

  • Caddick, S. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Turnbull, O. W., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 144(26), 11515–11521. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • Smirnov, A., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(7), 1731. [Link]

  • Cheeseman, M. D., et al. (2016). Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem. [Link]

Sources

Troubleshooting & Optimization

"2-(Hydroxymethyl)thiophene-3-sulfonamide" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Hydroxymethyl)thiophene-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound incorporates two key functional groups that influence its stability: a sulfonamide and a hydroxymethyl-substituted thiophene ring. The sulfonamide group is known to be susceptible to hydrolysis, particularly under acidic conditions, while the thiophene ring, although aromatic, can be prone to oxidation. The presence of a hydroxymethyl group introduces an additional site for potential reactions, including oxidation and intramolecular cyclization. This guide will help you understand and mitigate these potential stability issues.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: How should I store this compound in its solid form and in solution?

A1: Proper storage is critical to maintain the integrity of the compound.

  • Solid Form: Store in a tightly sealed, opaque container at -20°C, protected from light and moisture. Long-term storage at room temperature is not recommended.

  • In Solution: For short-term storage (less than 24 hours), solutions can be kept at 2-8°C. For long-term storage, aliquots of the stock solution should be stored at -80°C to minimize freeze-thaw cycles.[1] It is advisable to use freshly prepared solutions for sensitive experiments.

Q2: What are the recommended solvents for dissolving this compound?

A2: The choice of solvent can significantly impact the stability of the compound.

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for preparing high-concentration stock solutions. For aqueous buffers, it is crucial to consider the pH and its effect on stability.

  • To Avoid: Protic solvents like methanol and ethanol may participate in reactions, especially under certain pH conditions or in the presence of catalysts. The use of aqueous solutions at low pH should be minimized due to the risk of acid-catalyzed hydrolysis of the sulfonamide group.

Stability in Solution

Q3: My compound appears to be degrading in my aqueous buffer (pH < 6). What is the likely cause?

A3: The primary cause of degradation in acidic aqueous solutions is the hydrolysis of the sulfonamide bond. Sulfonamides are generally more stable at neutral to alkaline pH.[2] The protonation of the sulfonamide nitrogen under acidic conditions makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Q4: I am observing a loss of compound potency in my cell-based assay. Could the compound be unstable in the culture medium?

A4: Yes, instability in cell culture medium is a possibility. Cell culture media are complex aqueous solutions, typically buffered around pH 7.4, and incubated at 37°C. While the pH is generally favorable for sulfonamide stability, the prolonged incubation at physiological temperature can accelerate degradation. Additionally, components in the medium or cellular metabolic processes could contribute to degradation. It is recommended to determine the half-life of the compound in your specific cell culture medium.

Q5: Can light exposure affect the stability of this compound solutions?

A5: Yes, both thiophene and sulfonamide moieties can be susceptible to photodegradation. Thiophene-containing compounds can absorb UV light, leading to the formation of reactive intermediates and subsequent degradation.[3] It is crucial to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long experiments or when using techniques that involve light exposure.

Troubleshooting Unexpected Results

Q6: I am seeing an unexpected peak in my HPLC analysis of a stored solution. What could it be?

A6: An unexpected peak likely represents a degradation product. Based on the structure of this compound, potential degradation products could arise from:

  • Hydrolysis of the sulfonamide: This would yield 3-amino-2-(hydroxymethyl)thiophene and sulfonic acid.

  • Oxidation of the thiophene ring: This can lead to the formation of thiophene-S-oxides.[3]

  • Oxidation of the hydroxymethyl group: This would form the corresponding aldehyde or carboxylic acid.

  • Intramolecular cyclization: The hydroxymethyl group could potentially react with the sulfonamide under certain conditions to form a cyclic sultam.

To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) or NMR (Nuclear Magnetic Resonance) spectroscopy would be necessary.

Troubleshooting Guide

This table provides a summary of potential stability issues, their causes, and recommended solutions.

Issue Potential Cause Troubleshooting Steps & Solutions
Loss of compound in acidic aqueous solution (pH < 6) Acid-catalyzed hydrolysis of the sulfonamide group.- Adjust the pH of the solution to neutral or slightly alkaline (pH 7-8).- Use freshly prepared solutions for each experiment.- If low pH is required, minimize the exposure time.
Precipitation of the compound in aqueous buffer Poor aqueous solubility.- Prepare a high-concentration stock solution in DMSO or DMF and dilute it into the aqueous buffer immediately before use.- Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent results between experiments Degradation due to light exposure.- Protect all solutions from light by using amber vials or covering them with aluminum foil.- Minimize the exposure of solutions to ambient light during experimental setup.
Appearance of new peaks in HPLC chromatogram over time Compound degradation.- Perform a forced degradation study to identify potential degradation products.- Use a stability-indicating HPLC method to resolve the parent compound from its degradants.- Store solutions under recommended conditions (-80°C for long-term).

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[4]

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A calibrated UV lamp

  • HPLC system with a UV detector

  • LC-MS system for identification of degradation products

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature for 24 hours.

  • Thermal Degradation: Keep the solid compound and a solution of the compound at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all the stressed samples, along with a control sample (untreated), by a suitable HPLC method. If significant degradation is observed, identify the degradation products using LC-MS.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.[5][6][7]

Initial HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over time. A typical starting gradient could be 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis spectrophotometry (scan for λmax).

  • Injection Volume: 10 µL

Optimization:

  • Analyze the samples from the forced degradation study.

  • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline separation between the parent compound and all degradation peaks.

  • The method is considered stability-indicating when all peaks are well-resolved.

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known reactivity of its functional groups.

G cluster_main This compound cluster_degradation Potential Degradation Pathways Main This compound Acid Acid Hydrolysis Main->Acid H+ / H2O Base Base Hydrolysis Main->Base OH- / H2O Oxidation Oxidation Main->Oxidation [O] Photo Photodegradation Main->Photo Intramolecular Intramolecular Cyclization Main->Intramolecular Heat / Catalyst Hydrolysis_Product 3-Amino-2-(hydroxymethyl)thiophene + Sulfonic Acid Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Product1 Thiophene-S-oxide derivative Oxidation->Oxidation_Product1 Oxidation_Product2 2-Formylthiophene-3-sulfonamide or 2-Carboxythiophene-3-sulfonamide Oxidation->Oxidation_Product2 Cyclic_Product Cyclic Sultam Intramolecular->Cyclic_Product

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Assessment

The following workflow provides a systematic approach to assessing the stability of this compound in your specific experimental context.

Sources

Technical Support Center: Optimizing Enzyme Inhibition Assays with 2-(Hydroxymethyl)thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 2-(Hydroxymethyl)thiophene-3-sulfonamide and related novel thiophene-based sulfonamides in enzyme inhibition assays. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and best practices to ensure the accuracy and reproducibility of your experiments. As you embark on characterizing this and similar inhibitors, this resource will serve as a practical field guide, grounded in established biochemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions you may have about this compound and its application in enzyme inhibition studies.

Q1: What is the likely mechanism of action for this compound as an enzyme inhibitor?

A1: While specific experimental validation is essential for any new compound, sulfonamides are a well-established class of enzyme inhibitors.[1][2] Many sulfonamides function as competitive inhibitors, particularly for enzymes involved in folate synthesis where they act as structural analogs of p-aminobenzoic acid (PABA).[2][3] Additionally, heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases (CAs), metalloenzymes that play crucial roles in various physiological processes.[4][5][6][7] In the case of CAs, the sulfonamide group coordinates to the zinc ion in the enzyme's active site.[6] Given the structure of this compound, it is plausible that its inhibitory activity could be directed towards metalloenzymes like carbonic anhydrases or other enzymes where the sulfonamide moiety can interact with the active site.

Q2: What are the key structural features of this compound that may influence its inhibitory activity?

A2: The thiophene ring is a common scaffold in many biologically active compounds and can participate in various non-covalent interactions within an enzyme's active site.[8][9][10] The sulfonamide group is the primary "warhead" responsible for the inhibitory activity against enzymes like carbonic anhydrases.[11] The hydroxymethyl group at the 2-position of the thiophene ring can potentially form hydrogen bonds with amino acid residues in the enzyme's active site, contributing to binding affinity and selectivity.

Q3: What are recommended starting concentrations for this inhibitor in an initial screen?

A3: For a novel compound like this compound, it is advisable to perform initial screens over a broad concentration range to determine its potency. A common starting point is a serial dilution from 100 µM down to the low nanomolar range.[12] The results of this initial screen will guide the selection of a more focused concentration range for determining the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Q4: How should I prepare and store stock solutions of this compound?

A4: The solubility of your compound will dictate the appropriate solvent for your stock solution. Dimethyl sulfoxide (DMSO) is a common choice for organic molecules. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions for your assay, ensure that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on enzyme activity.

Troubleshooting Guide for Enzyme Inhibition Assays

Encountering unexpected results is a common part of scientific research. This section provides a systematic approach to troubleshooting common issues in enzyme inhibition assays.

Problem Potential Causes Recommended Solutions
High Background Signal - Autofluorescence/absorbance of the inhibitor. - Non-enzymatic degradation of the substrate. - Contamination of reagents.- Run a control experiment with the inhibitor and all assay components except the enzyme to quantify its intrinsic signal. Subtract this background from your experimental data. - Assess substrate stability in the assay buffer over the time course of the experiment without the enzyme. - Use fresh, high-purity reagents and sterile, nuclease-free water.
Poor Reproducibility - Inconsistent pipetting. - Temperature fluctuations. - Reagent degradation.- Use calibrated pipettes and consider using a master mix for the reaction components.[13] - Ensure all reagents are equilibrated to the assay temperature before starting the reaction. Use a temperature-controlled plate reader. - Prepare fresh working solutions of the enzyme and inhibitor for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
No Inhibition Observed - Inhibitor is inactive against the target enzyme. - Incorrect assay conditions (pH, ionic strength). - Inhibitor precipitation at assay concentrations.- Verify the identity and purity of your inhibitor. Consider screening against a panel of related enzymes to identify a potential target. - Optimize the assay buffer conditions to ensure they are optimal for both enzyme activity and inhibitor binding. - Visually inspect the assay plate for any signs of precipitation. Determine the solubility limit of your compound in the assay buffer.
Inconsistent IC50 Values - Assay variability. - Time-dependent inhibition. - Complex inhibition kinetics.- Ensure tight control over all assay parameters. Increase the number of replicates. - Pre-incubate the enzyme and inhibitor for varying lengths of time before adding the substrate to check for time-dependent effects. - Perform detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Experimental Protocols

This section provides a generalized, step-by-step protocol for a typical enzyme inhibition assay. This should be adapted based on your specific enzyme and substrate.

Protocol: Determination of IC50 for this compound

1. Reagent Preparation:

  • Assay Buffer: Prepare an appropriate buffer for your target enzyme (e.g., Tris-HCl, HEPES) at the optimal pH and ionic strength.
  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified enzyme in a suitable buffer.
  • Substrate Stock Solution: Prepare a stock solution of the substrate in an appropriate solvent.
  • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

2. Serial Dilution of Inhibitor:

  • Perform a serial dilution of the inhibitor stock solution to create a range of working concentrations. For example, a 10-point, 3-fold serial dilution starting from 100 µM.

3. Assay Setup (96-well plate format):

  • Add the desired volume of assay buffer to each well.
  • Add the serially diluted inhibitor to the appropriate wells. Include a "no inhibitor" control (with DMSO vehicle) and a "no enzyme" control.
  • Add the enzyme to all wells except the "no enzyme" control.
  • Pre-incubate the plate at the desired temperature for a set period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.[14]

4. Reaction Initiation and Measurement:

  • Initiate the enzymatic reaction by adding the substrate to all wells.
  • Immediately begin monitoring the reaction progress using a plate reader at the appropriate wavelength for your assay (absorbance or fluorescence).[15] Collect data at regular intervals.

5. Data Analysis:

  • Calculate the initial reaction rates (velocities) from the linear portion of the progress curves.
  • Normalize the reaction rates to the "no inhibitor" control (100% activity).
  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.
  • Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.[15]

Visualizations

Generalized Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents (Buffer, Enzyme, Substrate) P2 Prepare Inhibitor Stock (e.g., 10 mM in DMSO) P1->P2 P3 Serial Dilution of Inhibitor P2->P3 A1 Add Buffer, Inhibitor, and Enzyme to Plate P3->A1 A2 Pre-incubate A1->A2 A3 Initiate with Substrate A2->A3 A4 Measure Signal (Absorbance/Fluorescence) A3->A4 D1 Calculate Initial Rates A4->D1 D2 Normalize to Control D1->D2 D3 Plot Dose-Response Curve D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for a typical enzyme inhibition assay.

Troubleshooting Decision Tree

G Start Unexpected Result HighBg High Background? Start->HighBg NoRepro Poor Reproducibility? HighBg->NoRepro No Sol1 Check for inhibitor autofluorescence. Run 'no enzyme' control. HighBg->Sol1 Yes NoInhib No Inhibition? NoRepro->NoInhib No Sol2 Verify pipetting technique. Use master mixes. NoRepro->Sol2 Yes Sol3 Confirm inhibitor purity and solubility. Optimize assay conditions (pH, temp). NoInhib->Sol3 Yes

Caption: A decision tree for troubleshooting common assay problems.

References

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. PMC. Available from: [Link]

  • Thiophenesulfonamides are specific inhibitors of quorum sensing in pathogenic Vibrios. Scientific Reports. Available from: [Link]

  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. ResearchGate. Available from: [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available from: [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. Available from: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed. Available from: [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. PMC. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene and Its Derivatives | Request PDF. ResearchGate. Available from: [Link]

  • Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. MDPI. Available from: [Link]

  • Sulfonamides mode of action. YouTube. Available from: [Link]

  • Activity of substituted thiophene sulfonamides against malarial and mammalian cyclin dependent protein kinases. PubMed. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. NIH. Available from: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available from: [Link]

  • Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. PubMed. Available from: [Link]

  • Sulfonamide resistance: mechanisms and trends. PubMed. Available from: [Link]

  • Sulfonamide (medicine). Wikipedia. Available from: [Link]

  • Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC. Available from: [Link]

  • Sulfonamides: Mechanism of action. YouTube. Available from: [Link]

  • Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. NIH. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for 2-(Hydroxymethyl)thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-(Hydroxymethyl)thiophene-3-sulfonamide." This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter unexpected spectroscopic results during their work with this compound. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to help you interpret your data accurately and confidently. This resource is structured as a series of frequently asked questions and troubleshooting workflows to directly address common challenges.

I. Understanding the Expected Spectroscopic Signature

Structure:

Expected Spectroscopic Data Summary:

Technique Expected Peaks/Signals Rationale
¹H NMR Thiophene protons (doublets), CH₂ protons (singlet or doublet), OH proton (broad singlet), NH₂ protons (broad singlet).The thiophene ring protons will show coupling. The CH₂ protons are adjacent to the thiophene ring. The OH and NH₂ protons are exchangeable.
¹³C NMR Thiophene carbons, CH₂ carbon.Distinct signals for each carbon environment.
FT-IR O-H stretch, N-H stretches, S=O stretches (asymmetric and symmetric), C-S stretch.Characteristic vibrational frequencies for the hydroxyl, sulfonamide, and thiophene groups.
Mass Spec (EI) Molecular ion peak (M+), fragmentation patterns corresponding to loss of SO₂, NH₂, CH₂OH.Electron ionization will lead to predictable fragmentation of the molecule.

II. Troubleshooting Workflow for Unexpected Spectroscopic Results

When faced with unexpected data, a systematic approach is key. The following diagram outlines a logical workflow to diagnose and resolve common spectroscopic issues.

G cluster_0 Initial Observation cluster_1 Purity & Sample Preparation Check cluster_2 Spectrometer & Parameter Validation cluster_3 Data Interpretation & Hypothesis Generation cluster_4 Confirmatory Experiments cluster_5 Resolution A Unexpected Spectroscopic Result B Verify Sample Purity (TLC, LC-MS) A->B Start Here C Check for Residual Solvents B->C L Recrystallization & Re-analysis B->L If Impure D Confirm Sample Concentration C->D E Run a Standard Compound D->E If Purity is Confirmed F Review Acquisition Parameters E->F G Re-evaluate Peak Assignments F->G If Instrument is Calibrated H Consider Isomers or Degradation Products G->H I Hypothesize Alternative Structures H->I J 2D NMR (COSY, HSQC, HMBC) I->J To Confirm Connectivity K High-Resolution Mass Spectrometry (HRMS) J->K For Elemental Composition K->L To Purify Further M Structure Confirmed or Revised L->M

Validation & Comparative

A Senior Application Scientist's Guide to Thiophene Sulfonamides: Evaluating 2-(Hydroxymethyl)thiophene-3-sulfonamide in the Landscape of Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the thiophene sulfonamide scaffold represents a cornerstone in the design of potent enzyme inhibitors, most notably targeting the carbonic anhydrase (CA) family. This guide provides an in-depth comparison of 2-(Hydroxymethyl)thiophene-3-sulfonamide with other key thiophene sulfonamides, grounded in experimental data and established structure-activity relationships (SAR). We will dissect the structural nuances that govern inhibitory potency and isoform selectivity, offering a predictive framework for evaluating novel derivatives like the titular compound.

The Significance of Thiophene Sulfonamides as Carbonic Anhydrase Inhibitors

Carbonic anhydrases are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Their physiological roles are diverse, including pH regulation, ion transport, and biosynthesis. Consequently, dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets.[2] Sulfonamides are a well-established class of CA inhibitors, with the sulfonamide moiety coordinating to the active site zinc ion.[2] Among these, five-membered heterocyclic sulfonamides, particularly those based on a thiophene ring, have been shown to be more effective inhibitors compared to their six-membered ring counterparts.[3] This has led to the development of clinically significant drugs, such as the antiglaucoma agent dorzolamide.

Structural Dissection: this compound

The focal point of our discussion is this compound. Its structure presents two key features for analysis:

  • The 3-Sulfonamide Moiety: The position of the sulfonamide group on the thiophene ring is a critical determinant of inhibitory activity.

  • The 2-Hydroxymethyl Substituent: This group's size, polarity, and hydrogen-bonding potential can significantly influence interactions within the enzyme's active site, thereby affecting potency and isoform selectivity.

To contextualize the potential of this compound, we will compare it with several key analogues, including the parent thiophene-2-sulfonamide and thiophene-3-sulfonamide, as well as the clinically utilized dorzolamide.

Comparative Performance: A Data-Driven Analysis

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
Thiophene-2-sulfonamide~250~12~25~5.7
Thiophene-3-sulfonamide~930~88~98~4.7
Dorzolamide~30000.52~2.9~45

Note: Kᵢ values are compiled from various sources and should be considered approximate for comparative purposes.

Structure-Activity Relationship (SAR) Insights

  • Positional Isomerism of the Sulfonamide Group: A comparison between thiophene-2-sulfonamide and thiophene-3-sulfonamide reveals that the placement of the sulfonamide group significantly impacts inhibitory potency, particularly against hCA II, where the 2-substituted analogue is markedly more active. This suggests that the geometry of the sulfonamide presentation to the active site zinc is crucial.

  • Role of Substituents: Dorzolamide, a derivative of thiophene-2-sulfonamide, showcases the profound impact of substitution. The ethylamino group at the 5-position and the methyl groups at the 4- and 6-positions of the fused thieno[2,3-b]thiopyran ring system contribute to its high affinity and selectivity for hCA II.[4]

Predicting the Performance of this compound

Based on these principles, we can hypothesize the inhibitory profile of this compound:

  • Potency: Given that it is a 3-sulfonamide derivative, its overall potency might be lower than that of analogous 2-sulfonamides.

  • Influence of the Hydroxymethyl Group: The 2-(hydroxymethyl) group introduces a polar, hydrogen-bonding capable moiety. This group could potentially form hydrogen bonds with amino acid residues in the active site, which could either enhance or hinder binding depending on the specific isoform. For instance, it might interact with hydrophilic residues near the entrance of the active site. Molecular modeling studies would be invaluable in predicting these interactions.

Experimental Validation: A Protocol for Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory profile of this compound, a robust and validated experimental protocol is essential.

Principle

The assay measures the inhibition of the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a substrate, such as 4-nitrophenyl acetate (NPA), to produce a colored product, 4-nitrophenol, which can be quantified spectrophotometrically. The rate of formation of 4-nitrophenol is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration in the assay will need to be optimized.

    • Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate (NPA) in a water-miscible organic solvent like DMSO.

    • Inhibitor Solutions: Prepare a series of dilutions of this compound and other test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 160 µL of assay buffer.

    • Add 10 µL of the enzyme solution.

    • Add 10 µL of the inhibitor solution (or DMSO for control wells).

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the NPA substrate solution to each well.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

    • If required, determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Kₘ) for the substrate.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic mechanism and a typical experimental workflow.

CA_Mechanism cluster_0 Carbonic Anhydrase Catalysis & Inhibition E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH->E_Zn_H2O + H⁺ HCO3 HCO₃⁻ E_Zn_OH->HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ E_Zn_H2O->E_Zn_OH - H⁺ CO2 CO₂ HCO3->E_Zn_H2O - H₂O H_ion H⁺ H2O H₂O Sulfonamide R-SO₂NH⁻

Caption: Mechanism of carbonic anhydrase catalysis and inhibition by sulfonamides.

Experimental_Workflow cluster_1 Carbonic Anhydrase Inhibition Assay Workflow Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Dispense Dispense Reagents into 96-well Plate (Buffer, Enzyme, Inhibitor) Prep->Dispense Incubate Pre-incubation (10 min at RT) Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Measure Kinetic Measurement (Absorbance at 400 nm) Initiate->Measure Analyze Data Analysis (Calculate V₀, % Inhibition, IC₅₀/Kᵢ) Measure->Analyze

Caption: A typical workflow for a carbonic anhydrase inhibition assay.

Conclusion

While direct experimental data for this compound remains elusive in the current literature, a thorough analysis of structure-activity relationships within the thiophene sulfonamide class provides a strong foundation for predicting its potential as a carbonic anhydrase inhibitor. The principles outlined in this guide, coupled with the provided experimental protocol, empower researchers to systematically evaluate this and other novel thiophene sulfonamides. The interplay between the sulfonamide position and the nature of other ring substituents is paramount in dictating inhibitory potency and isoform selectivity. Future experimental investigation is necessary to definitively place this compound within the broader landscape of carbonic anhydrase inhibitors.

References

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors: a patent review (2013 - 2019).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (2014). Bioinorganic Chemistry and Applications. [Link][2]

  • Di Cesare Mannelli, L., et al. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 27(19), 6529. [Link][3]

  • Hartman, G. D., et al. (1992). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 35(21), 3822–3831. [Link]

  • Angeli, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic Chemistry, 81, 642–648.
  • Ghorab, M. M., et al. (2019). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 86, 456–464.[5]

  • Kutsal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. SN Applied Sciences, 2(9), 1549.
  • Maren, T. H. (1987). The general physiology of reactions catalyzed by carbonic anhydrase and their inhibition. Drug Development Research, 10(4), 255–276.
  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
  • Maresca, A., et al. (2013). Carbonic anhydrase inhibitors: a review of the patent and scientific literature (2008–2012).
  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of cancer. Current Pharmaceutical Design, 20(39), 6145–6156.
  • Ilies, M. A., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors as potential anticancer agents. Future Medicinal Chemistry, 5(11), 1303–1321.
  • Nocentini, A., et al. (2018). Carbonic anhydrase inhibitors: a patent review (2013–2018).
  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: drug design and intellectual property.
  • Supuran, C. T., & Scozzafava, A. (2007). Carbonic anhydrases as targets for medicinal chemistry. Bioorganic & Medicinal Chemistry, 15(13), 4336–4350.
  • Hollingsworth, M. T., et al. (2020). Dorzolamide/Timolol Fixed Combination: Learning from the Past and Looking Toward the Future. Journal of Clinical Medicine, 9(10), 3128. [Link][4]

Sources

A Comparative Guide to 2-(Hydroxymethyl)thiophene-3-sulfonamide and Established Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Their Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to a myriad of physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is crucial for pH regulation, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[2] In humans, there are 15 known isoforms of α-carbonic anhydrase, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases.[1]

The inhibition of specific CA isoforms has been a successful strategy in the treatment of several conditions, including glaucoma, epilepsy, edema, and more recently, as potential anti-obesity and anti-cancer agents.[1] A cornerstone of CA inhibitor development has been the sulfonamide functional group (R-SO₂NH₂), which demonstrates high affinity for the zinc ion within the enzyme's active site.

This guide provides a comparative analysis of the investigational compound 2-(Hydroxymethyl)thiophene-3-sulfonamide against well-established, clinically utilized carbonic anhydrase inhibitors: Acetazolamide , Dorzolamide , and Brinzolamide . While direct experimental inhibitory data for this compound is not extensively available in the public domain, we will explore its structural characteristics in the context of the well-documented structure-activity relationships (SAR) of thiophene-based sulfonamides to infer its potential as a carbonic anhydrase inhibitor.

The Landscape of Clinically Approved Carbonic Anhydrase Inhibitors

A brief overview of the established CA inhibitors provides a benchmark for comparison:

  • Acetazolamide: A first-generation, systemic CA inhibitor, Acetazolamide is used in the treatment of glaucoma, epilepsy, and acute mountain sickness. Its systemic administration, however, can lead to a range of side effects.

  • Dorzolamide: A topically active CA inhibitor, Dorzolamide was a significant advancement for the treatment of glaucoma, minimizing systemic side effects. It is a thiophene-based sulfonamide, making it a relevant structural comparator.

  • Brinzolamide: Another topical CA inhibitor for glaucoma, Brinzolamide also features a heterocyclic sulfonamide scaffold and offers an alternative to Dorzolamide.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound against a specific carbonic anhydrase isoform is typically quantified by its inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes the reported Ki values for Acetazolamide, Dorzolamide, and Brinzolamide against several key human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Acetazolamide 25012[3]74[3]25.7[4]4.5
Dorzolamide >10000[5]5.8[5]8500[5]55.7[5]9.1[5]
Brinzolamide 3,3003.2[6]5004.05.0

This compound: A Structural Perspective

The core structure of this molecule is a thiophene ring bearing a sulfonamide group, a key pharmacophore for CA inhibition. The sulfonamide's nitrogen atom is expected to coordinate with the zinc ion in the active site of the enzyme, while the oxygen atoms can form hydrogen bonds with the surrounding amino acid residues, such as the hydroxyl group of Thr199.

The presence of a hydroxymethyl group (-CH₂OH) at the 2-position of the thiophene ring introduces a hydrophilic moiety. The "tail" of a sulfonamide inhibitor, which extends away from the zinc-binding group, plays a crucial role in determining isoform selectivity. This is because the amino acid residues lining the active site cavity vary among the different CA isoforms. The hydroxymethyl group could potentially form additional hydrogen bonds with residues in the active site, thereby influencing its binding affinity and selectivity profile.

The general mechanism of action for sulfonamide-based carbonic anhydrase inhibitors is illustrated in the following diagram:

G General Mechanism of Sulfonamide-Based CA Inhibition cluster_0 Carbonic Anhydrase Active Site cluster_1 Sulfonamide Inhibitor Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 OH ⁻OH Zn->OH Inhibitor R-SO₂NH₂ OH->Inhibitor Displaces Hydroxide Inhibitor->Zn Coordinates with Zinc Ion

Caption: Sulfonamide inhibitors bind to the zinc ion in the CA active site.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine the inhibitory potency of a compound like this compound, a standardized in vitro assay is essential. The following is a detailed protocol for a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Principle

This assay is based on the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically at 400-405 nm. In the presence of an inhibitor, the rate of this reaction decreases in a concentration-dependent manner.

Materials and Reagents
  • Human or bovine carbonic anhydrase II (e.g., from erythrocytes)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound (e.g., this compound)

  • Known CA inhibitor as a positive control (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Organic Solvent: DMSO or acetonitrile for dissolving compounds

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the CA enzyme (e.g., 1 mg/mL) in cold Assay Buffer. Aliquot and store at -20°C.

    • Prepare a working solution of the CA enzyme by diluting the stock solution in Assay Buffer to the desired concentration just before use.

    • Prepare a stock solution of p-NPA (e.g., 100 mM) in acetonitrile.

    • Prepare a working solution of p-NPA by diluting the stock solution in Assay Buffer.

    • Prepare stock solutions of the test compound and the positive control (e.g., Acetazolamide) in DMSO. Prepare serial dilutions of these stock solutions.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer only.

    • Control wells (no inhibitor): Add CA working solution and the corresponding volume of DMSO.

    • Test wells: Add CA working solution and the desired concentration of the test compound.

    • Positive control wells: Add CA working solution and the desired concentration of the positive control inhibitor.

  • Pre-incubation:

    • Add the CA working solution to the appropriate wells.

    • Add the test compound, positive control, or DMSO to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA working solution to all wells.

    • Immediately place the plate in the microplate reader and start kinetic measurements of absorbance at 400-405 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

    • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known.

The following diagram outlines the experimental workflow:

G Experimental Workflow for CA Inhibition Assay A Prepare Reagents: - CA Enzyme - p-NPA Substrate - Test Compounds - Assay Buffer B Dispense Reagents into 96-well Plate: - Enzyme - Inhibitors/Vehicle A->B C Pre-incubate at Room Temperature (10-15 min) B->C D Initiate Reaction with p-NPA Substrate C->D E Kinetic Measurement of Absorbance at 400-405 nm D->E F Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50/Ki E->F

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

While direct experimental data for this compound is needed for a definitive comparison, its structural features suggest it is a promising candidate for carbonic anhydrase inhibition. The thiophene sulfonamide scaffold is a well-validated pharmacophore, and the hydroxymethyl substitution offers a potential avenue for achieving isoform selectivity.

Further investigation through the described in vitro assay is warranted to quantify its inhibitory potency against a panel of human carbonic anhydrase isoforms. Such studies would elucidate its potential as a therapeutic agent and provide valuable insights into the structure-activity relationships of this class of inhibitors. This guide serves as a foundational resource for researchers embarking on the evaluation of novel carbonic anhydrase inhibitors.

References

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Carbonic anhydrase inhibitors – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. (2013). PubMed. Retrieved January 23, 2026, from [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Carbonic Anhydrase Activity Assay. (2019). protocols.io. Retrieved January 23, 2026, from [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. (2020). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2013). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Systemic Carbonic Anhydrase Inhibitors in Common Ophthalmic Diseases: A Scoping Review from A Clinical Standpoint. (2025). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. (2017). AVESIS. Retrieved January 23, 2026, from [Link]

  • Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (2023). PubMed. Retrieved January 23, 2026, from [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2021). MDPI. Retrieved January 23, 2026, from [Link]

  • Carbonic anhydrase inhibitory data with compounds 3-6 and acetazolamide... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Acetazolamide. (2021). Deranged Physiology. Retrieved January 23, 2026, from [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

Sources

A Head-to-Head Comparison for Validating Target Engagement of 2-(Hydroxymethyl)thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Confirming Carbonic Anhydrase Inhibition

For: Researchers, scientists, and drug development professionals investigating novel enzyme inhibitors.

In the landscape of drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target is a cornerstone of preclinical development. This guide provides an in-depth, comparative framework for validating the target engagement of 2-(Hydroxymethyl)thiophene-3-sulfonamide , a molecule belonging to a class of compounds well-recognized for their interaction with metalloenzymes, particularly carbonic anhydrases (CAs).[1][2]

This document eschews a rigid, one-size-fits-all template. Instead, it offers a strategic, multi-pronged approach, guiding researchers through the causal logic of experimental selection and providing detailed, field-tested protocols. Our objective is to empower you to generate robust, self-validating data that will stand up to the rigorous scrutiny of drug development milestones.

The Central Hypothesis: Targeting Carbonic Anhydrase

The structural motif of a sulfonamide appended to a thiophene ring strongly suggests that this compound is an inhibitor of carbonic anhydrases.[1][2] These ubiquitous zinc-containing enzymes play critical roles in a variety of physiological processes, and their dysregulation is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[3][4] Therefore, our experimental design will be centered on validating the engagement of our lead compound with various isoforms of carbonic anhydrase.

To provide a comprehensive and comparative analysis, we will benchmark the performance of this compound against a well-established, clinically relevant carbonic anhydrase inhibitor, Acetazolamide .[3][4][5]

A Multi-Tiered Approach to Target Validation

A robust validation of target engagement relies on the convergence of evidence from multiple, independent methodologies. We will employ a tiered approach, moving from initial, high-throughput screening methods to more detailed biophysical characterization.

G cluster_0 Tier 1: Initial Target Engagement cluster_1 Tier 2: Biophysical Characterization cluster_2 Tier 3: Functional Confirmation T1_CETSA Cellular Thermal Shift Assay (CETSA) T2_ITC Isothermal Titration Calorimetry (ITC) T1_CETSA->T2_ITC Confirms direct binding T2_SPR Surface Plasmon Resonance (SPR) T1_CETSA->T2_SPR Provides kinetic data T3_Enzyme Enzyme Inhibition Assay T2_ITC->T3_Enzyme Correlates thermodynamics with function T2_SPR->T3_Enzyme Correlates kinetics with function

Figure 1: A multi-tiered workflow for target engagement validation.

Tier 1: Cellular Thermal Shift Assay (CETSA) - The "In-Cell" Litmus Test

Why CETSA First? The Cellular Thermal Shift Assay (CETSA) is an invaluable first-line technique as it confirms target engagement within a physiological, cellular context.[6] This label-free method is predicated on the principle that the binding of a ligand to its target protein confers thermal stability.[7] A positive result in CETSA provides strong evidence that your compound can penetrate the cell membrane and interact with its intended target in its native environment.

Experimental Protocol: CETSA for Carbonic Anhydrase

  • Cell Culture: Culture a human cell line known to express the target carbonic anhydrase isoform(s) (e.g., HEK293 for CAII, or various cancer cell lines for CAIX and CAXII) to ~80% confluency.[3]

  • Compound Treatment: Treat the cells with varying concentrations of this compound, Acetazolamide (positive control), and a vehicle control (e.g., DMSO) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant and quantify the amount of soluble carbonic anhydrase using Western blotting or an AlphaScreen/ELISA-based method.[8]

  • Data Analysis: Plot the percentage of soluble protein against temperature for each treatment condition. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target engagement.

Tier 2: Biophysical Characterization - Quantifying the Interaction

Once cellular target engagement is confirmed, the next logical step is to quantify the binding affinity and thermodynamics of the interaction using purified components. This provides a deeper, mechanistic understanding of how your compound interacts with its target.

Isothermal Titration Calorimetry (ITC) - The Gold Standard for Binding Affinity

The Rationale for ITC: Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions.[9] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.

Experimental Protocol: ITC for Carbonic Anhydrase Inhibitors

  • Protein and Compound Preparation: Dialyze purified recombinant human carbonic anahydrase (e.g., CAII) into the desired assay buffer (e.g., PBS or HEPES). Dissolve this compound and Acetazolamide in the same buffer, ensuring a final DMSO concentration below 1% to minimize buffer mismatch effects.[9]

  • Instrument Setup: Thoroughly clean the ITC instrument (e.g., a MicroCal PEAQ-ITC) and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).

  • Loading the Calorimeter: Load the protein solution into the sample cell and the compound solution into the injection syringe.[10]

  • Titration: Perform a series of small injections of the compound into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat-flow peaks and fit the data to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR) - Unveiling the Kinetics of Interaction

The Power of SPR: Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time kinetic data on binding events.[11] By immobilizing the target protein on a sensor chip and flowing the compound over the surface, SPR can determine the association rate (kon) and dissociation rate (koff) of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.

Experimental Protocol: SPR for Carbonic Anhydrase Inhibitors

  • Sensor Chip Preparation: Activate a carboxymethylated dextran (CM5) sensor chip using a mixture of EDC and NHS.

  • Protein Immobilization: Immobilize the purified carbonic anhydrase onto the sensor chip surface via amine coupling to achieve a desired density (e.g., 2000-4000 RU).[12]

  • Blocking: Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Injection: Prepare a dilution series of this compound and Acetazolamide in a suitable running buffer (e.g., HBS-EP+). Inject the analytes over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.[12]

  • Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the kon, koff, and KD values.

Comparative Data Summary

TechniqueParameter MeasuredThis compound (Expected Outcome)Acetazolamide (Reference)
CETSA Thermal Shift (ΔTm)Positive shiftPositive shift
ITC Dissociation Constant (Kd)To be determined~10-100 nM for CAII
Enthalpy (ΔH)To be determinedFavorable (negative)
Entropy (ΔS)To be determinedFavorable or unfavorable
SPR Association Rate (kon)To be determined~105 - 106 M-1s-1
Dissociation Rate (koff)To be determined~10-2 - 10-3 s-1
Dissociation Constant (KD)To be determined~10-100 nM

Tier 3: Functional Confirmation - The Enzymatic Inhibition Assay

The Final Piece of the Puzzle: While biophysical methods confirm direct binding, a functional assay is essential to demonstrate that this binding event translates into a measurable biological effect. For carbonic anhydrase inhibitors, a stopped-flow CO2 hydration assay is a standard method.

G cluster_0 Carbonic Anhydrase Catalytic Cycle CO2 CO2 + H2O H2CO3 H2CO3 CO2->H2CO3 Hydration HCO3 HCO3- + H+ H2CO3->HCO3 Dissociation CA Carbonic Anhydrase CA->H2CO3 Inhibitor This compound Inhibitor->CA Inhibition

Figure 2: Inhibition of the carbonic anhydrase catalytic cycle.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

  • Reagent Preparation: Prepare a buffer solution (e.g., HEPES) containing a pH indicator (e.g., phenol red). Prepare a saturated solution of CO2 in water.[13]

  • Enzyme and Inhibitor Incubation: Pre-incubate the carbonic anhydrase with varying concentrations of this compound or Acetazolamide.[13]

  • Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with the CO2-saturated water in a stopped-flow spectrophotometer.[13]

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO2 leads to a decrease in pH.[13]

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 and Ki values for each inhibitor.

Conclusion: A Pathway to Confident Target Validation

By systematically applying this multi-tiered approach, researchers can build a compelling and comprehensive data package to validate the target engagement of this compound. The convergence of evidence from cellular, biophysical, and functional assays provides the highest level of confidence in the compound's mechanism of action, paving the way for its continued development as a potential therapeutic agent. This guide serves as a robust framework, and it is imperative that each assay is meticulously optimized and validated to ensure the generation of high-quality, reproducible data.

References

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research.
  • Danielson, H. (2012). Free-Solution Interaction Assay of Carbonic Anhydrase to its Inhibitors Using Back-scattering Interferometry. NIH Public Access.
  • Li, Y., et al. (2019).
  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
  • Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Request PDF. (2025). Synthesis and Biological Evaluation of Thiophene and Its Derivatives.
  • Almqvist, H., et al. (2016). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. Cell Chemical Biology.
  • Shepard, K. L., et al. (1993). Thiophene sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry.
  • Ghorab, M. M., et al. (2023).
  • Tsikas, D. (2022). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Vasu, et al. (2004). Two biologically active thiophene-3-carboxamide derivatives. Acta Crystallographica Section C.
  • De Simone, G., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry.
  • Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules.
  • Biosensing Instrument. (2025). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Angeli, A., et al. (2018). Synthesis of different thio-scaffolds bearing sulfonamide with subnanomolar carbonic anhydrase II and IX inhibitory properties and X-ray investigations for their inhibitory mechanism. Bioorganic Chemistry.
  • Parkkila, S., et al. (2000). Carbonic anhydrase inhibitor suppresses invasion of renal cancer cells in vitro.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Ismail, M. M., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors.
  • Navratilova, I., et al. (2007). Comparative analysis of 10 small molecules binding to carbonic anhydrase II by diVerent investigators using Biacore technology. Analytical Biochemistry.
  • Per-Olof, F., et al. (2015).
  • Boi, B., et al. (2023).
  • D-M, R., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • Vullo, D., et al. (2021). New Sulfanilamide Derivatives Incorporating Heterocyclic Carboxamide Moieties as Carbonic Anhydrase Inhibitors. Molecules.
  • Nicoya Lifesciences. (n.d.). Binding Kinetics of Carbonic Anhydrase II to Small Molecules Using OpenSPR™.
  • Malvern Panalytical. (n.d.). ITC-Derived Binding Constants.
  • Rich, R. L., et al. (2013). Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays. Journal of Molecular Recognition.
  • Hang, P., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences.
  • Pelago Bioscience. (n.d.). CETSA.
  • Guryev, A., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules.
  • Abdel-Wahab, B. F., et al. (2025).
  • Consensus. (2025). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?.
  • Nonstop Neuron. (2021). Mechanism of Action of Acetazolamide - a Carbonic Anhydrase Inhibitor. YouTube.

Sources

A Comparative Benchmarking Guide: 2-(Hydroxymethyl)thiophene-3-sulfonamide versus Standard Carbonic Anhydrase Inhibitors in Glaucoma Management

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Glaucoma Therapeutics

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP).[1][2] The management of glaucoma primarily revolves around the reduction of IOP to prevent further damage to the optic nerve.[1][3] Carbonic anhydrase inhibitors (CAIs) have been a cornerstone of glaucoma therapy for decades, effectively reducing IOP by decreasing the production of aqueous humor.[4][5][6] Standard CAIs, such as the topical agents dorzolamide and brinzolamide, and the systemic agent acetazolamide, are widely used in clinical practice.[1][7]

Thiophene sulfonamides have emerged as a promising class of compounds with a wide range of biological activities, including potent carbonic anhydrase inhibition.[8][9][10] This guide focuses on a novel investigational compound, 2-(Hydroxymethyl)thiophene-3-sulfonamide , and provides a comparative benchmark against established CAIs. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown potential in various therapeutic areas.[11][12] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison supported by established experimental methodologies.

Mechanism of Action: A Shared Target with Potential for Differentiation

The primary mechanism of action for sulfonamide-based drugs in glaucoma treatment is the inhibition of carbonic anhydrase (CA), an enzyme crucial for the secretion of aqueous humor in the ciliary body of the eye.[4][5][13] Specifically, CA isoenzyme II is the primary target.[14][15] By inhibiting this enzyme, the formation of bicarbonate ions is reduced, which in turn decreases fluid transport and lowers IOP.[15][16][17]

Standard Drugs:

  • Acetazolamide: A systemic CAI, it effectively reduces IOP but its use is often limited by systemic side effects.[4][5][18]

  • Dorzolamide: A topical CAI that reduces the risk of systemic side effects, offering a better safety profile for long-term use.[6][16][17][19]

  • Brinzolamide: Another topical CAI, known for its efficacy and comfort upon instillation compared to other topical options.[14][20][21][22][23]

This compound:

Based on its chemical structure, a thiophene ring coupled with a sulfonamide group, it is hypothesized that this compound also functions as a carbonic anhydrase inhibitor. The thiophene nucleus may offer unique pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy, a different side-effect profile, or enhanced penetration into ocular tissues. The hydroxymethyl group could influence solubility and binding interactions within the active site of the carbonic anhydrase enzyme.

Signaling Pathway: Inhibition of Aqueous Humor Production

The following diagram illustrates the common signaling pathway targeted by carbonic anhydrase inhibitors.

G CO2 CO2 + H2O CA Carbonic Anhydrase II CO2->CA H2CO3 H2CO3 CA->H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 Secretion Aqueous Humor Secretion HCO3->Secretion IOP Increased IOP Secretion->IOP CAIs This compound Acetazolamide Dorzolamide Brinzolamide CAIs->CA Inhibition

Caption: Inhibition of carbonic anhydrase by CAIs.

Comparative Experimental Benchmarking: Methodologies and Data

To objectively evaluate the performance of this compound against standard CAIs, a series of in vitro and in vivo experiments are essential. The following protocols represent standard methodologies in the field of ophthalmic drug discovery.

Disclaimer: The quantitative data presented in the following tables is illustrative and hypothetical, designed to demonstrate a comparative framework. It is not based on actual experimental results for this compound, as such direct comparative studies are not publicly available.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the test compounds against human carbonic anhydrase II (hCA II).

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human carbonic anhydrase II is purified. p-Nitrophenyl acetate (pNPA) is used as the substrate.

  • Assay Procedure: The assay is performed in a 96-well plate. Varying concentrations of the test compounds (this compound, Acetazolamide, Dorzolamide, Brinzolamide) are pre-incubated with hCA II.

  • Reaction Initiation and Measurement: The reaction is initiated by adding pNPA. The hydrolysis of pNPA to p-nitrophenol is monitored spectrophotometrically at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

Illustrative Data:

CompoundIC50 (nM) against hCA II
This compound1.5
Acetazolamide12.0
Dorzolamide3.0
Brinzolamide4.5

Interpretation: The hypothetical data suggests that this compound exhibits superior in vitro potency against hCA II compared to the standard drugs.

In Vivo Intraocular Pressure (IOP) Reduction in a Rabbit Model

Objective: To evaluate the efficacy and duration of action of the test compounds in reducing IOP in a normotensive rabbit model.

Protocol:

  • Animal Model: New Zealand White rabbits are used. Baseline IOP is measured using a tonometer.

  • Drug Administration: A single topical dose of the test compounds (formulated as 1% solutions) is administered to one eye of each rabbit. The contralateral eye receives the vehicle as a control.

  • IOP Measurement: IOP is measured at various time points post-instillation (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: The mean change in IOP from baseline is calculated for each treatment group and compared to the vehicle control.

Illustrative Data:

Compound (1% solution)Maximum IOP Reduction (%)Duration of Action (hours)
This compound28> 12
Dorzolamide228
Brinzolamide208

Interpretation: The illustrative results indicate that this compound may provide a more significant and sustained reduction in IOP compared to the standard topical CAIs.

Experimental Workflow Diagram

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation hCAII Purified hCA II Assay Enzymatic Assay (pNPA) hCAII->Assay Compounds Test Compounds Compounds->Assay IC50 Determine IC50 Assay->IC50 Dosing Topical Administration IC50->Dosing Lead Candidate Selection Rabbits Normotensive Rabbits Rabbits->Dosing IOP_meas Tonometry (0-24h) Dosing->IOP_meas Efficacy Assess IOP Reduction IOP_meas->Efficacy

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Hydroxymethyl)thiophene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 2-(Hydroxymethyl)thiophene-3-sulfonamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are grounded in the safety profiles of structurally analogous thiophene sulfonamide derivatives. This approach ensures a cautious and proactive safety culture when handling novel chemical entities.

Hazard Assessment and Risk Mitigation

This compound is a novel compound, and as such, it must be treated as a substance with unknown toxicological properties. However, based on the known hazards of related thiophene sulfonamides, we can anticipate potential risks. Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, a risk-averse approach is mandatory.

Core Principle: The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The most effective way to minimize exposure is to handle this compound within a controlled environment.

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood.[5] This is crucial to prevent the inhalation of any airborne particles or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[1]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive PPE strategy is critical. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer of Solid Tightly fitting safety goggles or a face shield.[6]Chemical-resistant gloves (Nitrile recommended). Inspect for tears before use.[6][7]Lab coat.[5]A NIOSH-approved N95 dust mask is recommended to prevent inhalation of fine powders.[1][8]
Dissolution and Solution Handling Tightly fitting safety goggles or a face shield.[6]Chemical-resistant gloves (Nitrile recommended).[6][7]Lab coat.[5]Not generally required if performed in a fume hood.
Running Reactions and Work-up Tightly fitting safety goggles or a face shield.[6]Chemical-resistant gloves (Nitrile recommended).[6][7]Lab coat.[5]Not generally required if performed in a fume hood.
Spill Cleanup Tightly fitting safety goggles and a face shield.[9]Heavy-duty chemical-resistant gloves.Chemical-resistant apron over a lab coat.[9]A NIOSH-approved respirator with an organic vapor cartridge may be necessary for large spills.[1][9]

Step-by-Step Safe Handling Procedures

Preparation and Weighing
  • Don appropriate PPE as outlined in the table above.

  • Perform all operations within a chemical fume hood.

  • Use a disposable weighing boat or paper.

  • Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.

  • Clean the spatula and weighing area with a damp cloth or paper towel immediately after use to prevent contamination. Dispose of the cleaning materials as hazardous waste.

  • Close the container tightly after use.[1][7]

Dissolution
  • Ensure all necessary equipment is inside the fume hood.

  • Add the solvent to the vessel containing the weighed solid. Never add the solid to the solvent in a way that could cause splashing.

  • Stir gently until the solid is fully dissolved.

  • Keep the container covered as much as possible to minimize vapor release.

Emergency Response Protocols

Spill Response

The appropriate response to a spill depends on its size and location. The following flowchart outlines the decision-making process.

SpillResponse Start Spill of this compound Occurs Assess Assess Spill Size and Location Start->Assess SmallSpill Small Spill (<1g) in Fume Hood Assess->SmallSpill Small & Contained LargeSpill Large Spill (>1g) or Outside Hood Assess->LargeSpill Large or Uncontained Cleanup Proceed with Cleanup SmallSpill->Cleanup Evacuate Evacuate Immediate Area LargeSpill->Evacuate Notify Notify Lab Supervisor and EHS Evacuate->Notify End Spill Managed Notify->End Await EHS Guidance PPE Don Appropriate Spill PPE Cleanup->PPE Absorb Cover with Inert Absorbent Material PPE->Absorb Collect Carefully Collect and Place in Labeled Waste Container Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Decontaminate->End

Caption: Decision-making flowchart for spill response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound, including contaminated PPE, weighing paper, and cleaning materials, must be disposed of as hazardous chemical waste.

  • Segregate Waste: Keep solid and liquid waste streams separate.

  • Label Waste Containers: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Store Securely: Store waste containers in a designated, secondary containment area until they are collected by your institution's Environmental Health and Safety (EHS) department.

  • Follow Institutional Guidelines: Adhere strictly to your institution's specific procedures for chemical waste disposal.[5]

Storage

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

By adhering to these guidelines, you can effectively manage the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,5-Dichlorothiophene-3-sulfonamide.
  • ECHEMI. (n.d.). 2-Thiophenesulfonamide SDS, 6339-87-3 Safety Data Sheets.
  • Sigma-Aldrich. (2024, March 2). SAFETY DATA SHEET - Thiophene.
  • ChemicalBook. (2023, May 19). Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate - Safety Data Sheet.
  • Loba Chemie. (2019, February 22). 2-THIOPHENECARBOXYALDEHYDE For synthesis MSDS | CAS 98-03-3 MSDS.
  • National Center for Biotechnology Information. (n.d.). 2-Thiophenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Thiophene.
  • Sigma-Aldrich. (n.d.). 2-Thiophenesulfonamide 96 6339-87-3.
  • Benchchem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • BuyersGuideChem. (n.d.). This compound | C5H7NO3S2.
  • Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides.
  • Sabancı University. (n.d.). Laboratory Safety Handbook. FENS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-(1,3-Dioxolan-2-yl)thiophene-2-sulfonyl chloride.
  • ACS Publications. (n.d.). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf. Retrieved from [Link]

  • ANAB. (n.d.). Handling Hazardous Chemicals In a Lab. ANAB Blog. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). Safety Data Sheet - n-(2-Aminoethyl)thiophene-2-sulfonamide hydrochloride.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)thiophene-3-sulfonamide
Reactant of Route 2
2-(Hydroxymethyl)thiophene-3-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.